3-Methoxyquinolin-6-amine chemical properties and structure
3-Methoxyquinolin-6-amine chemical properties and structure
An In-depth Technical Guide to 3-Methoxyquinolin-6-amine: Chemical Properties, Structure, and Synthetic Applications
Introduction
3-Methoxyquinolin-6-amine, also known by its synonym 6-amino-3-methoxyquinoline, is a heterocyclic aromatic amine belonging to the quinoline family. Its chemical structure, featuring a quinoline core functionalized with both an electron-donating methoxy group and an amino group, makes it a valuable and versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups provides multiple reaction sites for chemical modification, enabling the synthesis of a diverse range of more complex molecules.
The quinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties. Consequently, substituted quinolines like 3-Methoxyquinolin-6-amine are of significant interest to researchers and drug development professionals for the exploration of new therapeutic agents. The methoxy group, in particular, is a common moiety in approved drugs, often improving physicochemical properties and metabolic stability.
This technical guide provides a comprehensive overview of the chemical properties, structure, spectroscopic data, synthesis, and potential applications of 3-Methoxyquinolin-6-amine, designed for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
The structural and key physicochemical properties of 3-Methoxyquinolin-6-amine are summarized below. It is important to note that while some experimental data is available, certain properties are based on predictive models due to the compound's specialized nature.
Table 1: Physicochemical Properties of 3-Methoxyquinolin-6-amine
| Property | Value | Source |
| IUPAC Name | 3-methoxyquinolin-6-amine | [1] |
| Synonyms | 6-Amino-3-methoxyquinoline, 3-Methoxy-6-amino-chinolin | [1] |
| CAS Number | 103037-93-0 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 350.7 ± 22.0 °C (Predicted) | [2][3] |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 5.02 ± 0.14 (Predicted) | [2][3] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2][3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Spectroscopic Profile
The following sections detail the predicted spectroscopic characteristics for 3-Methoxyquinolin-6-amine. These predictions are based on established principles and data from analogous quinoline structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.50 | s | 1H | H-2 | Downfield due to the adjacent nitrogen atom. |
| ~7.85 | d | 1H | H-4 | Doublet, deshielded by the quinoline ring system. |
| ~7.60 | d | 1H | H-8 | Part of the benzo-ring system. |
| ~7.20 | d | 1H | H-5 | Part of the benzo-ring system. |
| ~6.90 | dd | 1H | H-7 | Doublet of doublets, coupled to H-5 and H-8. |
| ~4.00 | (broad) s | 2H | -NH₂ | Chemical shift can vary with concentration and solvent.[4][5] |
| ~3.90 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~155.0 | C-3 | Attached to the electron-donating methoxy group. |
| ~145.0 | C-6 | Attached to the electron-donating amino group. |
| ~142.0 | C-8a | Bridgehead carbon. |
| ~140.0 | C-2 | Adjacent to the ring nitrogen. |
| ~130.0 | C-4 | Deshielded carbon in the pyridine ring. |
| ~128.0 | C-8 | Part of the carbocyclic ring. |
| ~122.0 | C-4a | Bridgehead carbon. |
| ~120.0 | C-5 | Part of the carbocyclic ring. |
| ~108.0 | C-7 | Shielded by the amino group. |
| ~55.0 | -OCH₃ | Methoxy carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methoxyquinolin-6-amine is expected to show characteristic absorption bands for its functional groups.
Table 4: Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibration | Notes |
| 3450-3300 | N-H Stretch | A pair of bands is expected for the primary amine.[5] |
| 3100-3000 | Aromatic C-H Stretch | Characteristic of the quinoline ring system. |
| 1650-1550 | N-H Bend (Scissoring) | Strong absorption for the primary amine.[4] |
| 1600-1450 | C=C and C=N Stretch | Multiple bands from the quinoline ring. |
| 1250-1000 | C-O Stretch (Aryl Ether) | Strong absorption from the methoxy group. |
| 1350-1200 | C-N Stretch | Aromatic amine C-N stretching.[4] |
Mass Spectrometry (MS)
In mass spectrometry, 3-Methoxyquinolin-6-amine is expected to exhibit a molecular ion peak corresponding to its molecular weight.
Table 5: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
| 174 | [M]⁺ | Molecular ion peak. |
| 159 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 131 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |
The presence of an even number of nitrogen atoms (two) is consistent with the even-numbered molecular weight, in accordance with the nitrogen rule.[5]
Synthesis and Reactivity
Synthetic Pathway
While specific synthetic procedures for 3-Methoxyquinolin-6-amine are not abundantly reported, a common approach for synthesizing substituted aminoquinolines involves the reduction of a corresponding nitroquinoline precursor. A representative synthesis for the isomeric 6-methoxy-3-aminoquinoline is well-documented and provides a reliable template.[6] This process typically starts with the nitration of a methoxyquinoline, followed by reduction of the nitro group.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for 3-Methoxyquinolin-6-amine.
Detailed Experimental Protocol (Adapted from a similar synthesis[6])
-
Nitration of 3-Methoxyquinoline:
-
Dissolve 3-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice.
-
Neutralize the solution to precipitate the crude 3-methoxy-6-nitroquinoline, which is then filtered, washed, and dried.
-
-
Reduction of 3-Methoxy-6-nitroquinoline:
-
Suspend the 3-methoxy-6-nitroquinoline in a suitable solvent, such as ethanol or ethyl acetate.
-
For reduction with tin(II) chloride, add the nitro compound to a solution of SnCl₂ in concentrated hydrochloric acid and heat the mixture.[6]
-
Alternatively, for catalytic hydrogenation, add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere.
-
Upon completion of the reaction, work-up the mixture by neutralizing the acid (if used) and extracting the product with an organic solvent.
-
Purify the crude 3-Methoxyquinolin-6-amine by recrystallization or column chromatography to yield the final product.
-
Reactivity
The chemical reactivity of 3-Methoxyquinolin-6-amine is dictated by its three main components: the quinoline ring, the amino group, and the methoxy group.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation reactions. This makes it a key handle for introducing new functional groups and building more complex molecular architectures. For example, acylation can be used to introduce amide functionalities, which are common in bioactive molecules.[7]
-
Quinoline Ring: The quinoline ring system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing amino and methoxy groups. It can also participate in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding phenol.
Applications in Research and Drug Development
The quinoline core is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. 3-Methoxyquinolin-6-amine serves as an important intermediate in the synthesis of novel compounds for various therapeutic areas.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[8] They can act through various mechanisms, such as the inhibition of tubulin polymerization or the inhibition of topoisomerase enzymes.[8] The amino group of 3-Methoxyquinolin-6-amine provides a convenient point for attaching side chains designed to interact with specific biological targets.
-
Antimicrobial Agents: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs. For instance, derivatives of 8-aminoquinoline, such as primaquine, are effective antimalarials.[9][10] The structural similarity of 3-Methoxyquinolin-6-amine suggests its potential as a precursor for new antimicrobial agents.
-
Enzyme Inhibitors: Substituted quinolines have been developed as inhibitors for a variety of enzymes, including kinases, which are critical targets in cancer therapy.[7] The ability to easily modify the amino group allows for the systematic exploration of structure-activity relationships in the development of potent and selective enzyme inhibitors.
Caption: Potential applications of 3-Methoxyquinolin-6-amine.
Safety and Handling
As with any chemical substance, 3-Methoxyquinolin-6-amine should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation.[2][3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials.[2][3]
Conclusion
3-Methoxyquinolin-6-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its combination of a quinoline core with reactive amino and methoxy groups provides a versatile platform for creating diverse molecular libraries. While comprehensive experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related structures. Further research into the applications of 3-Methoxyquinolin-6-amine is likely to yield novel compounds with interesting biological activities, contributing to advancements in medicinal chemistry and drug discovery.
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